
Naphthalen-2-yl(2-phenylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Naphthalen-2-yl(2-phenylmorpholino)methanone” is also known as “2-Naphthyl Phenyl Ketone”. It has a molecular formula of C17H12O and a molecular weight of 232.28 . It is also referred to by other names such as 2-benzoylnaphthalene, 2-naphthyl phenyl ketone, 2-benzonaphthone, methanone, 2-naphthalenylphenyl, 2’-benzonaphthone, ketone, 2-naphthyl phenyl, 2-naphthylphenylketone, beta-benzoylnaphthalene .
Chemical Reactions Analysis
“this compound” and similar compounds are known to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate, resulting in products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Applications De Recherche Scientifique
Apoptosis Induction
Naphthalen-2-yl(2-phenylmorpholino)methanone and its analogs have been studied for their potential to induce apoptosis in cancer cells. For instance, a series of (naphthalen-4-yl)(phenyl)methanones, closely related to the compound of interest, have been identified as potent inducers of apoptosis through proprietary cell- and caspase-based assays. One of the most potent analogs, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrated significant activity in inhibiting tubulin polymerization and arresting cells in the G(2)/M phase, leading to apoptosis induction in cancer cell lines (Songchun Jiang et al., 2008).
Synthetic Routes and Chemical Transformations
The synthetic pathways to produce this compound and its derivatives involve innovative chemical transformations. For example, an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light irradiation was developed. This method highlights the green chemistry approach to synthesizing such compounds, offering high yields and atom efficiency (Sisi Jing et al., 2018).
Propriétés
IUPAC Name |
naphthalen-2-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(19-11-10-16-6-4-5-9-18(16)14-19)22-12-13-24-20(15-22)17-7-2-1-3-8-17/h1-11,14,20H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAWIBXWDPYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

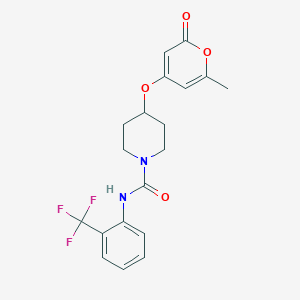
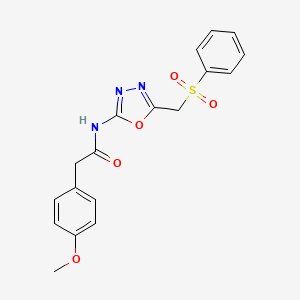
![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)
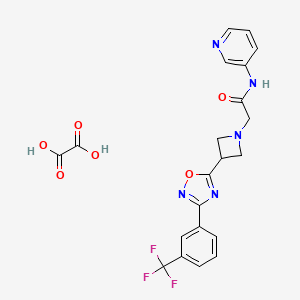

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)
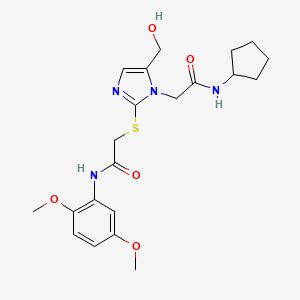
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2977197.png)
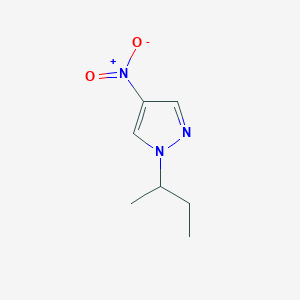

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)

